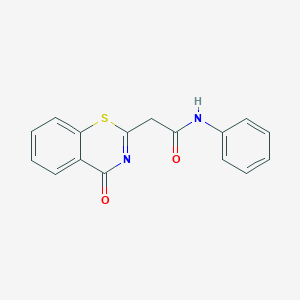

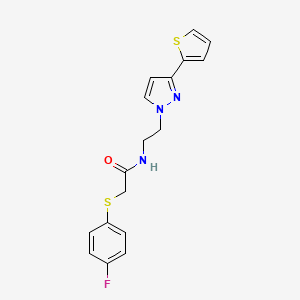

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

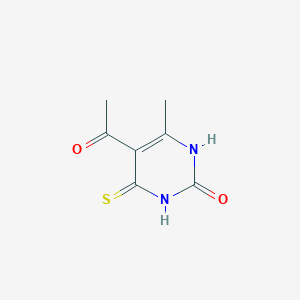

“2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide” is a chemical compound . It is available for purchase from various chemical suppliers .

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity could be found in specialized chemical databases or literature.Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H8N2O2S and a molecular weight of 220.25 . For more detailed physical and chemical properties, it would be best to refer to its Material Safety Data Sheet (MSDS) or similar resources .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Microwave-Assisted Synthesis : These compounds, including variants like 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines, have been synthesized using microwave irradiation. This method is noted for its efficiency in performing chemical transformations quickly and with high purity (Ashok et al., 2006).

Antimicrobial Activities : Certain 1,4-benzothiazine derivatives, created by reacting with compounds like acetyl acetone, have shown promising antibacterial activities against specific bacteria such as Bacillus subtilis and Streptococcus lactis (Dabholkar & Gavande, 2016).

Antioxidant Properties : New series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized, showing moderate to significant radical scavenging activity. This indicates potential antioxidant applications (Ahmad et al., 2012).

Antifungal Activity : Synthesized N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds have been evaluated for antifungal activity against various fungi, showing appreciable results in primary screenings (Gupta & Wagh, 2006).

Pharmaceutical Research

Potential in Neurodegenerative Diseases : Derivatives like benzothiazinones have been studied for their potential in treating neurodegenerative diseases such as Parkinson's disease. These compounds show promising results as MAO-B inhibitors and A2A adenosine receptor antagonists (Stössel et al., 2013).

Anticonvulsant Activity : Some thiazolidinonyl 2-oxo/thiobarbituric acids and their derivatives have been synthesized and tested for anticonvulsant activity, showing potential as effective treatments (Agarwal et al., 2006).

Antimicrobial Agents : N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated as antimicrobial agents against various bacterial and fungal species (Incerti et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-oxo-1,3-benzothiazin-2-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-14(17-11-6-2-1-3-7-11)10-15-18-16(20)12-8-4-5-9-13(12)21-15/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPAGAJMZNUMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=NC(=O)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2903320.png)

![2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione](/img/structure/B2903322.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine](/img/structure/B2903333.png)

![N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2903335.png)

![N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2903336.png)